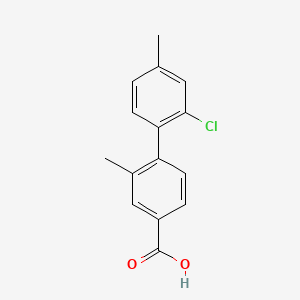

4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid

Beschreibung

4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid (CAS: 1261978-68-0, MFCD18320711) is a substituted benzoic acid derivative featuring a 2-chloro-4-methylphenyl group at position 4 and a methyl group at position 3 of the benzene ring. This compound is synthesized for applications in pharmaceutical research, fine chemical synthesis, and as a reference standard in analytical chemistry . With a purity of 98%, it is characterized by its stability and suitability as a synthetic intermediate . Its structural features, including halogen and alkyl substituents, influence its physicochemical properties, such as lipophilicity and acidity, which are critical for its reactivity and biological interactions.

Eigenschaften

IUPAC Name |

4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-9-3-5-13(14(16)7-9)12-6-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSUHCXCRQKFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40690227 | |

| Record name | 2'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261978-68-0 | |

| Record name | 2'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40690227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid typically involves the chlorination of a suitable precursor, followed by further functionalization. One common method involves the chlorination of 2-methylphenol to produce 2-chloro-4-methylphenol, which is then subjected to Friedel-Crafts acylation using a suitable acylating agent to introduce the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and acylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the carboxylic acid group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoic Acid Family

The following table compares 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid with key structural analogs, highlighting differences in substituents, molecular formulas, and applications:

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity Halogen vs. Alkyl Groups: The 2-chloro substituent in the target compound enhances electrophilic reactivity compared to methoxy (OCH₃) or fluorine substituents in analogs. This increases its utility in cross-coupling reactions . Fluorine Substitution: The 3-fluoro analog () demonstrates higher metabolic stability in drug candidates due to fluorine’s electronegativity, a feature absent in the target compound .

Phenylacetic Acid Derivatives

- Compounds like 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid () and 4-Chloro-α-isopropyl-phenylacetic acid () feature an acetic acid backbone instead of benzoic acid. This structural difference alters solubility and bioavailability, making phenylacetic acids more suitable for prodrug formulations .

This suggests stricter handling protocols for methoxy-containing derivatives .

Synthetic Utility

- The target compound’s 98% purity () surpasses the 97% purity of its 3-fluoro analog, making it preferable for high-yield syntheses. The presence of methyl groups also reduces steric hindrance compared to bulkier isopropyl substituents in phenylacetic acid derivatives .

Biologische Aktivität

4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings and data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast cancer cells such as MDA-MB-231 and MCF-7.

- Mechanism of Action : The compound exhibits its anticancer effects primarily through the induction of apoptosis in cancer cells. For instance, one study reported a significant increase in annexin V-FITC-positive apoptotic cells in MDA-MB-231 cells treated with this compound, indicating its ability to trigger programmed cell death effectively .

- Selectivity : The selectivity of this compound for cancer cells over normal cells has also been noted, with a high selectivity index observed during in vitro assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity.

- Inhibition Studies : It showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The compound exhibited an inhibition rate of up to 80.69% at a concentration of 50 µg/mL against S. aureus .

- Biofilm Formation : Furthermore, it was effective in inhibiting biofilm formation by K. pneumoniae, which is crucial for preventing chronic infections associated with biofilms .

Study on Anticancer Properties

A detailed study investigated the effects of this compound on breast cancer cell lines. The findings indicated:

| Cell Line | IC50 (µM) | Apoptosis Induction (Annexin V-FITC %) |

|---|---|---|

| MDA-MB-231 | 5.5 | 22.04 |

| MCF-7 | 6.1 | 20.15 |

This table summarizes the inhibitory concentration (IC50) values and apoptosis induction rates observed in treated cell lines.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various pathogens:

| Bacterial Strain | Inhibition Rate (%) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 79.46 |

These results underscore the compound's potential as an antimicrobial agent.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies suggest favorable absorption and distribution characteristics, making it a promising candidate for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.